

Vemurafenib vs. Vemurafenib-d7: A Technical

Guide for Researchers

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Compound of Interest		
Compound Name:	Vemurafenib-d7	
Cat. No.:	B12073847	Get Quote

This in-depth technical guide provides a comprehensive comparison of Vemurafenib and its deuterated analog, **Vemurafenib-d7**, for researchers, scientists, and drug development professionals. The document outlines their core differences, applications, and the analytical methodologies for their study.

Introduction to Vemurafenib and the Role of Deuteration

Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in the MAPK/ERK signaling pathway.[1][2][3] It is an FDA-approved oral medication for the treatment of metastatic melanoma with the BRAF V600E mutation.[4][5] The therapeutic efficacy of Vemurafenib is rooted in its ability to block the constitutively active BRAF V600E kinase, thereby inhibiting downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[3][6]

Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a compound.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of these bonds, an effect known as the kinetic isotope effect.[7][9] Consequently, deuterated drugs may exhibit a longer half-life, reduced metabolic clearance, and potentially an improved safety profile by altering the formation of metabolites.[8][10]



Vemurafenib-d7 is a deuterated analog of Vemurafenib, where seven hydrogen atoms on the propyl group of the sulfonamide side chain have been replaced by deuterium.[1] Its primary application in research is as an internal standard for the accurate quantification of Vemurafenib in biological samples using mass spectrometry.[4][11]

Structural and Physicochemical Properties

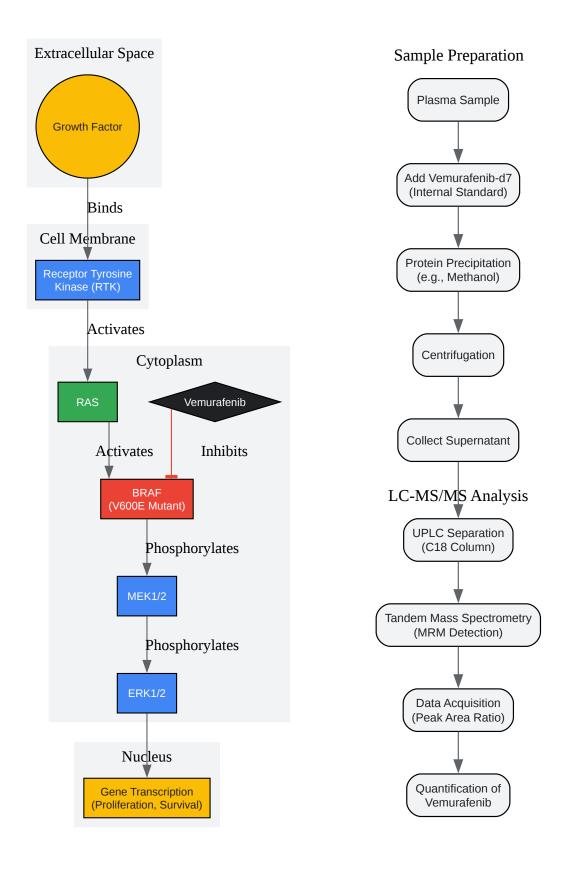
The key structural difference between Vemurafenib and **Vemurafenib-d7** lies in the isotopic labeling of the propane-sulfonamide moiety. This substitution results in a slight increase in molecular weight for the deuterated compound.

Property	Vemurafenib	Vemurafenib-d7	Reference(s)
Molecular Formula	C23H18ClF2N3O3S	C23H11D7ClF2N3O3S	[1]
Molecular Weight	489.9 g/mol	496.96 g/mol	
IUPAC Name	N-[3-[5-(4- chlorophenyl)-1H- pyrrolo[2,3-b]pyridine- 3-carbonyl]-2,4- difluorophenyl]propan e-1-sulfonamide	N-(3-(5-(4- chlorophenyl)-1H- pyrrolo[2,3-b]pyridine- 3-carbonyl)-2,4- difluorophenyl)propan e-1-sulfonamide-d7	[10]
CAS Number	918504-65-1	1365986-73-7	[12]

Mechanism of Action and Signaling Pathway

Vemurafenib targets the mutated BRAF V600E kinase within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][13] In normal cellular signaling, extracellular growth factors bind to receptor tyrosine kinases, initiating a cascade of phosphorylation events through RAS, BRAF, MEK, and ERK, which ultimately regulates gene expression related to cell proliferation and survival.[1] The BRAF V600E mutation leads to constitutive activation of the BRAF protein, causing uncontrolled cell growth.[3] Vemurafenib acts as a competitive inhibitor at the ATP-binding site of the mutated BRAF, blocking its kinase activity and halting the downstream signaling cascade.[2][3]





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